molecular formula C11H9N5S B1492780 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098015-04-2

4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1492780
CAS RN: 2098015-04-2
M. Wt: 243.29 g/mol
InChI Key: XRQGUFPVQKNXJD-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (4-AMPT) is a novel pyrazole derivative that has been studied for its potential applications in various areas of scientific research. 4-AMPT is an important compound due to its unique structure which combines the properties of an azide group, a propargyl group, and a thiophene group. This combination of functional groups gives 4-AMPT a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In

Scientific Research Applications

4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has a variety of potential applications in the field of scientific research. One application is in the field of organic synthesis, where 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a reagent to synthesize a variety of compounds. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can also be used as a linker molecule in the synthesis of peptide-based drugs. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a catalyst for the synthesis of complex molecules.
In the field of drug discovery, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as an inhibitor of certain enzymes. 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has also been studied for its potential as an anticancer agent. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole acts as an inhibitor of certain enzymes by binding to their active sites. This binding prevents the enzyme from performing its normal function, thus inhibiting its activity. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to interact with certain receptors, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole are not yet fully understood. However, it has been shown to interact with certain receptors, which may lead to its therapeutic effects. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to inhibit certain enzymes, which may lead to its anti-cancer effects. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole has been shown to have antioxidant and anti-inflammatory effects, which may lead to its potential as a therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments has several advantages. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively stable and can be synthesized in a single step. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively non-toxic and can be used in a variety of lab experiments. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole can be used as a linker molecule in the synthesis of peptide-based drugs.
However, there are also some limitations to the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments. First, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is relatively expensive and may not be cost-effective for some experiments. Additionally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential toxicity. Finally, 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole may not be suitable for all experiments due to its potential to interact with certain receptors.

Future Directions

The potential future directions for the use of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole in scientific research are numerous. One potential direction is the further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's mechanism of action, as this could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's biochemical and physiological effects could lead to the development of new compounds with improved therapeutic properties. Finally, further study of 4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole's synthesis could lead to the development of more efficient and cost-effective methods for its production.

properties

IUPAC Name

4-(azidomethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5S/c1-2-5-16-8-9(7-13-15-12)11(14-16)10-4-3-6-17-10/h1,3-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQGUFPVQKNXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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